3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Fluorophenyl Intermediate:
Amide Bond Formation: The next step is the formation of the amide bond, which can be achieved through the reaction of the fluorophenyl intermediate with an appropriate amine derivative.
Introduction of the Methoxyethylamino Group: This step involves the reaction of the amide intermediate with a methoxyethylamine derivative under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide
- 3-(2-bromophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide
- 3-(2-methylphenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide
Uniqueness
The uniqueness of 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-26-13-12-22-20(25)14-15-6-9-17(10-7-15)23-19(24)11-8-16-4-2-3-5-18(16)21/h2-7,9-10H,8,11-14H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVKNTXRMDMYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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